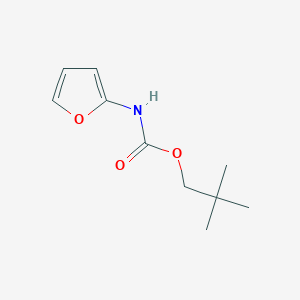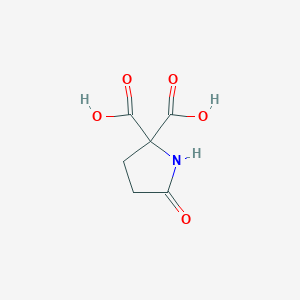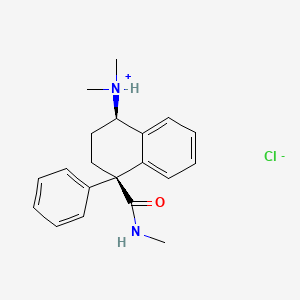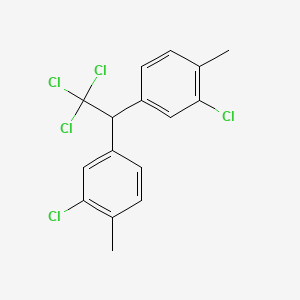
5-Androstene-3b,16a,17a-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Androstene-3b,16a,17a-triol is a steroid hormone belonging to the class of organic compounds known as androgens and derivatives. These compounds are characterized by their 3-hydroxylated C19 steroid structure. Androgens are known to favor the development of masculine characteristics and have profound effects on scalp and body hair in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Androstene-3b,16a,17a-triol typically involves multi-step organic reactions starting from simpler steroid precursors. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as hydroxylation and reduction reactions to introduce the necessary functional groups at the 3, 16, and 17 positions of the steroid backbone .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
5-Androstene-3b,16a,17a-triol can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
5-Androstene-3b,16a,17a-triol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in the development of masculine characteristics and its effects on hair growth.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Androstene-3b,16a,17a-triol involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development of masculine characteristics and hair growth. The molecular pathways involved include the activation of androgen receptor signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Testosterone: Another androgen with similar effects on masculine characteristics.
Dihydrotestosterone (DHT): A more potent androgen that also affects hair growth.
Androstenedione: A precursor to both testosterone and estrogen.
Uniqueness
5-Androstene-3b,16a,17a-triol is unique in its specific hydroxylation pattern at the 3, 16, and 17 positions, which distinguishes it from other androgens like testosterone and dihydrotestosterone. This unique structure may confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
23409-40-7 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17+,18-,19-/m0/s1 |
InChI Key |
GUGSXATYPSGVAY-LFJLJVMTSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


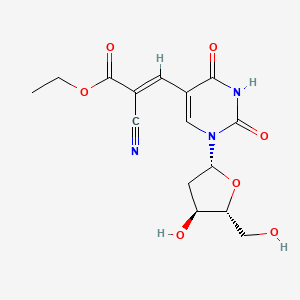
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)


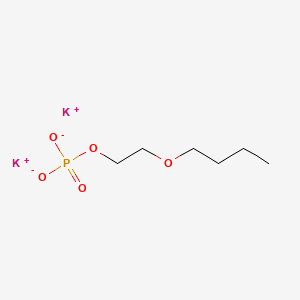

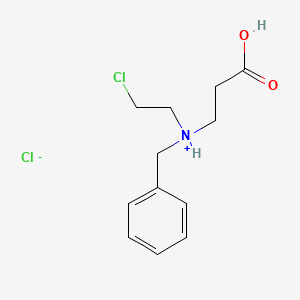
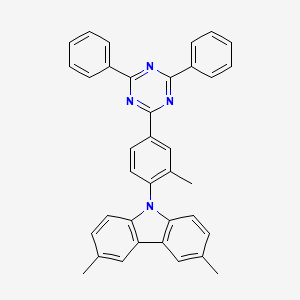
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
